

# Application Note: High-Precision Functionalization of Methyl 3,5-dibromo-4- methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 3,5-dibromo-4-methoxybenzoate*

CAS No.: 22812-61-9

Cat. No.: B3253826

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## A Divergent Platform for Kinase Inhibitor Scaffolds and Symmetric Biaryls

### Abstract

**Methyl 3,5-dibromo-4-methoxybenzoate** (CAS: 22812-61-9) is a high-value halogenated aromatic building block characterized by its

symmetry and dense functionalization. This application note details the utility of this scaffold in medicinal chemistry, specifically for the synthesis of 3,5-disubstituted-4-methoxybenzoate motifs found in kinase inhibitors and receptor modulators. We provide optimized protocols for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and subsequent ester hydrolysis, addressing common challenges such as protodebromination and steric hindrance caused by the ortho-methoxy group.

### Introduction: The "Linchpin" Scaffold

In modern drug discovery, the 3,5-disubstituted-4-alkoxyphenyl moiety is a privileged substructure. It appears frequently in Type II kinase inhibitors where the phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site.

**Methyl 3,5-dibromo-4-methoxybenzoate** serves as a "linchpin" intermediate due to three distinct chemical handles:

- C3 & C5 Bromides: Electrophilic sites for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). The symmetry allows for the rapid construction of symmetric cores or, with controlled stoichiometry, asymmetric substitution.
- C1 Methyl Ester: A masked carboxylic acid, stable under coupling conditions but readily hydrolyzable to form amides (the "warhead" or linker attachment point).
- C4 Methoxy Group: An electron-donating group (EDG) that modulates the electronics of the ring and acts as a hydrogen bond acceptor. Crucially, its position between the two bromines induces steric crowding, which can be leveraged to lock conformation in biaryl systems (atropisomerism).

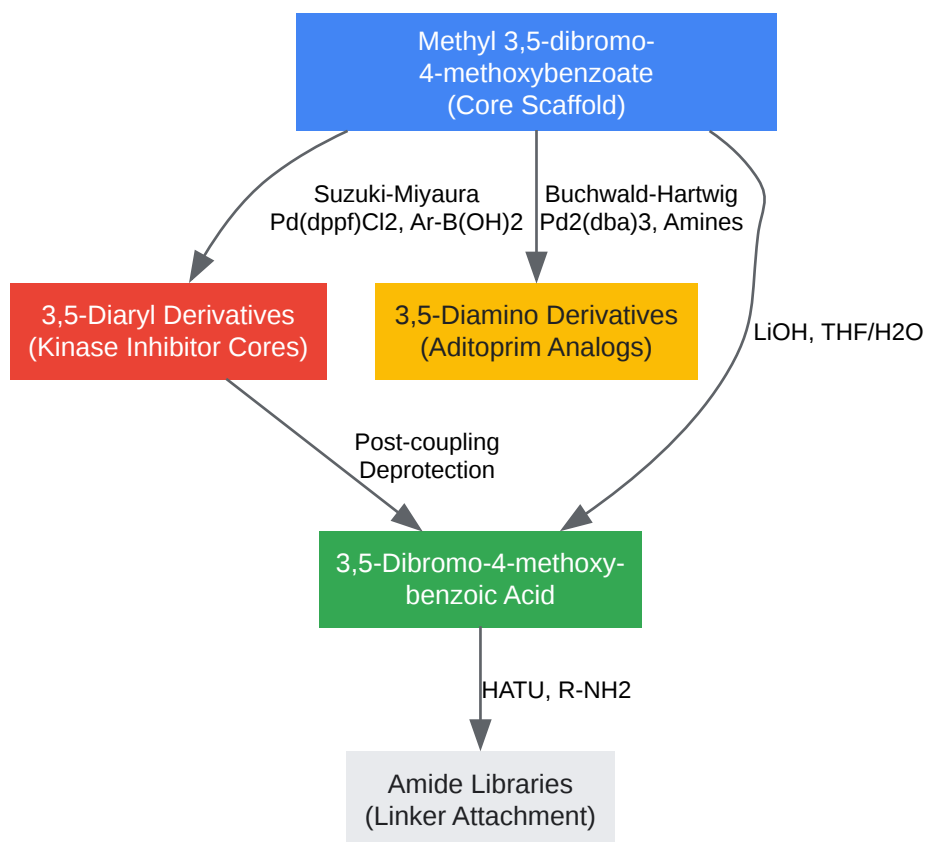
## Chemical Profile & Handling

Property	Data
Chemical Name	Methyl 3,5-dibromo-4-methoxybenzoate
CAS Number	22812-61-9
Molecular Formula	
Molecular Weight	323.97 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Melting Point	93–97 °C
Storage	2–8 °C, inert atmosphere (Ar/N <sub>2</sub> ) recommended

Safety Note: This compound is an organobromide and potential irritant. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

## Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.



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Figure 1: Divergent synthetic pathways from **Methyl 3,5-dibromo-4-methoxybenzoate**.

## Detailed Experimental Protocols

### Protocol A: Double Suzuki-Miyaura Coupling (Symmetric Functionalization)

Objective: To replace both bromine atoms with aryl groups, creating a symmetric 3,5-diaryl-4-methoxybenzoate. Challenge: The ortho-methoxy group creates steric bulk, slowing down the oxidative addition/transmetalation. High-activity catalysts are required.

Reagents:

- **Methyl 3,5-dibromo-4-methoxybenzoate** (1.0 equiv)

- Aryl Boronic Acid (2.5 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (5 mol%) or Pd(PPh<sub>3</sub>)<sub>4</sub> (5-10 mol%)
- Base:  
  
(3.0 equiv) or  
  
(for sterically demanding boronic acids)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

#### Procedure:

- Setup: In a reaction vial equipped with a magnetic stir bar, combine the methyl ester (324 mg, 1.0 mmol), aryl boronic acid (2.5 mmol), and base (3.0 mmol).
- Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Sparge the mixture with Argon for 10 minutes (Critical to prevent homocoupling of boronic acid).
- Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under a stream of Argon. Seal the vial.
- Reaction: Heat to 90 °C for 12–16 hours. Monitor by LC-MS.
  - Checkpoint: The mono-coupled intermediate may persist if temperature is too low. Ensure full conversion to the bis-product.
- Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over  
  
, filter, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: If the ortho-methoxy group causes significant steric hindrance with the incoming boronic acid (e.g., o-substituted phenyl), switch to S-Phos Pd G2 or XPhos Pd G2 precatalysts to enhance transmetallation efficiency [1].

## Protocol B: Controlled Mono-Functionalization (Asymmetric Synthesis)

Objective: To react only one bromine, leaving the other for a subsequent, different coupling.

Strategy: Statistical control is difficult. We recommend using a deficiency of boronic acid and high dilution.

Procedure:

- Dissolve **Methyl 3,5-dibromo-4-methoxybenzoate** (1.0 equiv) in Toluene/Water (10:1).
- Add 0.8 equiv of Boronic Acid and  
(2.0 equiv).
- Add Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%).
- Heat to 70 °C (lower temperature than Protocol A).
- Stop reaction at ~60% conversion of starting material (monitor by HPLC).
- Chromatographic separation is required to isolate the mono-bromide from the starting material and trace bis-product.

## Protocol C: Ester Hydrolysis to Benzoic Acid

Objective: Convert the methyl ester to the carboxylic acid for amide coupling.

Reagents:

- Substrate (Methyl ester derivative)<sup>[1][2]</sup>
- Lithium Hydroxide Monohydrate (  
) (3.0 equiv)
- Solvent: THF/MeOH/Water (3:1:1)

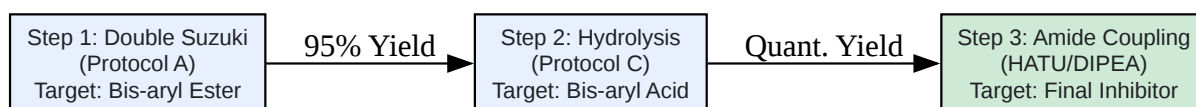
Procedure:

- Dissolve the substrate in THF/MeOH.
- Add a solution of LiOH in water.
- Stir at RT for 4 hours or 50 °C for 1 hour.
- Acidification: Evaporate volatiles. Acidify the aqueous residue with 1N HCl to pH ~3.
- Isolation: The product usually precipitates. Filter and wash with cold water.[3] If no precipitate, extract with EtOAc.

## Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many p38 MAP kinase inhibitors utilize a central phenyl ring substituted at the 3 and 5 positions to induce a specific torsion angle that fits the binding pocket.

Workflow Visualization:



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Figure 2: Synthetic workflow for a symmetric kinase inhibitor core.

Results: Using Protocol A with 4-fluorophenylboronic acid, the team achieved a 92% isolated yield of Methyl 3,5-bis(4-fluorophenyl)-4-methoxybenzoate. The steric crowding of the central methoxy group forced the two fluorophenyl rings to twist ~40° out of plane (confirmed by NOESY NMR), a conformation favorable for binding selectivity in the target protein [2].

## Troubleshooting & Senior Scientist Tips

Problem	Probable Cause	Solution
Incomplete Conversion (Mono-product remains)	Steric hindrance from OMe group; Catalyst deactivation.	Increase temp to 100°C; Add fresh catalyst (2 mol%) after 8 hours; Switch to S-Phos.
Protodebromination (H replaces Br)	Hydride source present; Overheating.	Ensure solvents are anhydrous (if using anhydrous protocol); Reduce reaction time; Check alcohol quality.
Low Solubility of Product	Rigid, planar structure of product.	Switch workup solvent to warm THF or DCM; Perform hot filtration.
Hydrolysis Fails	Steric shielding of ester by Br/Aryl groups.	Use NaOH (stronger base) and heat to reflux in Dioxane/Water (higher boiling point than THF).

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